N'-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide
Description
N'-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide is a hydrazide derivative synthesized via condensation of 3-methoxybenzohydrazide with 2,4-dimethylphenyl-containing reagents. This compound belongs to the hydrazone class, known for their diverse biological activities and applications in chemosensors, antimicrobial agents, and metal coordination chemistry . Its structure features a benzohydrazide core substituted with a 3-methoxy group and a 2,4-dimethylphenyl moiety, which influence its electronic properties and reactivity. The compound’s synthesis typically involves hydrazine hydrate-mediated reactions or Schiff base formation with aldehydes, as seen in analogous hydrazides .
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-3-methoxybenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-8-15(12(2)9-11)17-18-16(19)13-5-4-6-14(10-13)20-3/h4-10,17H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGUCXILXLOTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NNC(=O)C2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide typically involves the reaction of 2,4-dimethylphenylhydrazine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of N’-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N’-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s aromatic rings may also interact with hydrophobic regions of proteins or cell membranes, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural variations among benzohydrazide derivatives arise from substituents on the aromatic rings and the hydrazide backbone. Key examples include:
| Compound Name | Substituents/Modifications | Key Structural Features |
|---|---|---|
| N'-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide | 3-methoxybenzohydrazide + 2,4-dimethylphenyl | Electron-donating methoxy and dimethyl groups |
| N′-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-methoxybenzohydrazide (2a) | 4-methoxybenzohydrazide + nitro/CF₃ groups | Electron-withdrawing nitro and trifluoromethyl |
| N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) (C1) | Bis-hydrazide with 3-methoxy groups | Polymer-like structure with dual hydrazide cores |
| J147 ((E)-N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N’-(3-methoxybenzylidene) acetohydrazide) | Trifluoroacetohydrazide + 3-methoxybenzylidene | Fluorinated backbone; neurotrophic activity |
| Organotin(IV) complexes of 3-methoxybenzohydrazide | Metal-coordinated (Sn) derivatives of hydrazide | Penta-coordinated geometry; enhanced bioactivity |
In contrast, J147 incorporates a trifluoroacetyl group, increasing lipophilicity and bioactivity in neurological models .
Data Tables
Table 1: Structural and Functional Comparison of Selected Benzohydrazides
Biological Activity
N'-(2,4-Dimethylphenyl)-3-methoxybenzohydrazide is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, focusing on its pharmacological properties and therapeutic implications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between 3-methoxybenzoyl hydrazine and 2,4-dimethylphenyl isocyanate. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating potent activity against tumor cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanism : The anti-inflammatory action may be mediated through the inhibition of the NF-κB signaling pathway, which is critical in regulating immune response and inflammation.
Case Studies
- Study on Tumor Growth Inhibition : A study involving xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors.
- In Vivo Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema, suggesting effective anti-inflammatory activity.
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Model |
|---|---|---|
| Anticancer Activity | 10 - 30 | Various Cancer Cell Lines |
| Anti-inflammatory | Not specified | LPS-stimulated Macrophages |
| Study Type | Outcome | Model Used |
|---|---|---|
| Tumor Growth Inhibition | Significant reduction in tumor volume | Xenograft Model |
| Acute Inflammation | Decreased paw edema | Carrageenan Model |
Research Findings
This compound has demonstrated promising biological activities that warrant further investigation. The compound's ability to modulate inflammatory pathways and inhibit cancer cell proliferation highlights its potential as a therapeutic agent.
Future Directions
Further research should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and anti-inflammatory effects.
- Pharmacokinetics : Assessing the pharmacokinetic profile to understand absorption, distribution, metabolism, and excretion (ADME) properties.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
